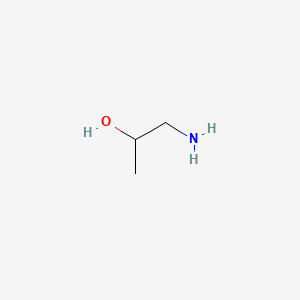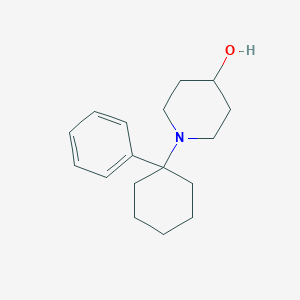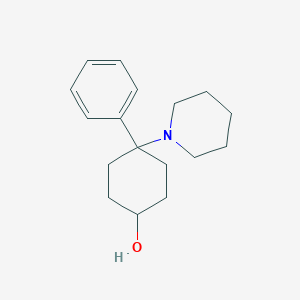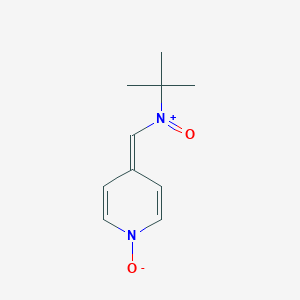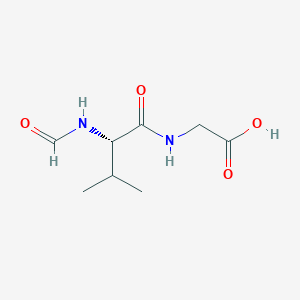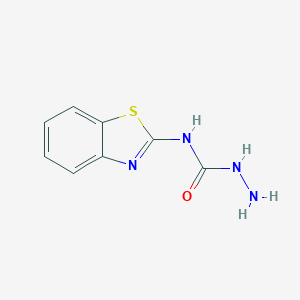
1-Amino-3-(1,3-benzothiazol-2-yl)urea
説明
1-Amino-3-(1,3-benzothiazol-2-yl)urea, also known as ABTU, is a chemical compound used in peptide synthesis as a coupling reagent. It is a white crystalline solid that is soluble in water and organic solvents. ABTU is widely used in the pharmaceutical industry due to its high efficiency and low toxicity.
作用機序
1-Amino-3-(1,3-benzothiazol-2-yl)urea works by activating the carboxyl group of the amino acid, which then reacts with the amino group of the next amino acid in the peptide chain. This reaction forms a peptide bond, which links the two amino acids together. 1-Amino-3-(1,3-benzothiazol-2-yl)urea is a more efficient coupling reagent than other reagents because it forms a more stable intermediate, which reduces the formation of unwanted by-products.
Biochemical and Physiological Effects
1-Amino-3-(1,3-benzothiazol-2-yl)urea has no known biochemical or physiological effects. It is a non-toxic compound that is safe for use in the laboratory. However, it is important to handle 1-Amino-3-(1,3-benzothiazol-2-yl)urea with care and follow proper safety protocols to avoid any potential hazards.
実験室実験の利点と制限
1-Amino-3-(1,3-benzothiazol-2-yl)urea has several advantages over other coupling reagents. It is highly efficient, which reduces the formation of unwanted by-products and increases the yield of the desired product. It is also easy to use and has a low toxicity, which makes it safe for use in the laboratory. However, 1-Amino-3-(1,3-benzothiazol-2-yl)urea has some limitations. It is not suitable for the synthesis of peptides with acid-sensitive amino acids, such as aspartic acid and glutamic acid. It is also not suitable for the synthesis of peptides with N-terminal cysteine residues.
将来の方向性
There are several future directions for the use of 1-Amino-3-(1,3-benzothiazol-2-yl)urea in peptide synthesis. One area of research is the development of new coupling reagents that are more efficient and have fewer limitations than 1-Amino-3-(1,3-benzothiazol-2-yl)urea. Another area of research is the synthesis of peptides with novel structures and functions using 1-Amino-3-(1,3-benzothiazol-2-yl)urea. Additionally, 1-Amino-3-(1,3-benzothiazol-2-yl)urea can be used in the synthesis of peptidomimetics, which have potential applications in drug discovery and development.
Conclusion
In conclusion, 1-Amino-3-(1,3-benzothiazol-2-yl)urea is a highly efficient and safe coupling reagent that is widely used in peptide synthesis. It has no known biochemical or physiological effects and is easy to use. However, it has some limitations and is not suitable for the synthesis of certain peptides. Future research should focus on the development of new coupling reagents and the synthesis of novel peptides and peptidomimetics using 1-Amino-3-(1,3-benzothiazol-2-yl)urea.
科学的研究の応用
1-Amino-3-(1,3-benzothiazol-2-yl)urea is widely used as a coupling reagent in peptide synthesis. It is commonly used in the solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). 1-Amino-3-(1,3-benzothiazol-2-yl)urea is preferred over other coupling reagents due to its high efficiency, low toxicity, and ease of use. It is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
特性
CAS番号 |
127188-39-0 |
|---|---|
製品名 |
1-Amino-3-(1,3-benzothiazol-2-yl)urea |
分子式 |
C8H8N4OS |
分子量 |
208.24 g/mol |
IUPAC名 |
1-amino-3-(1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C8H8N4OS/c9-12-7(13)11-8-10-5-3-1-2-4-6(5)14-8/h1-4H,9H2,(H2,10,11,12,13) |
InChIキー |
YLYUBIJVSLAFBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)NN |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)NN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



